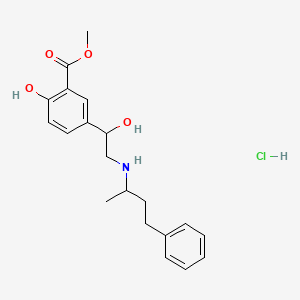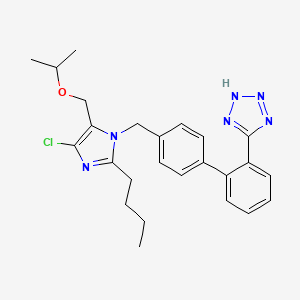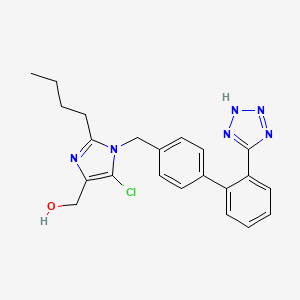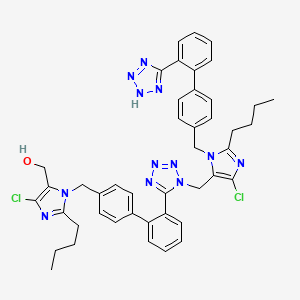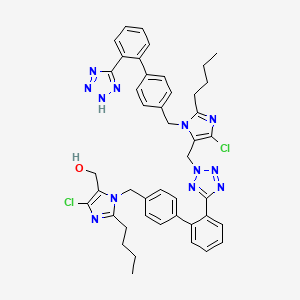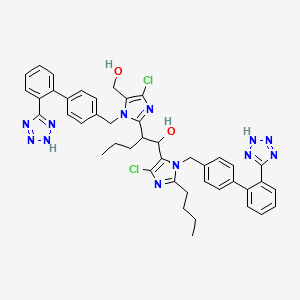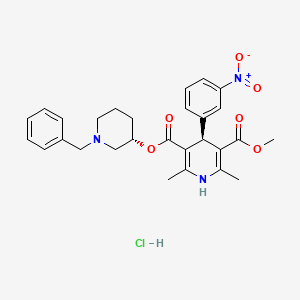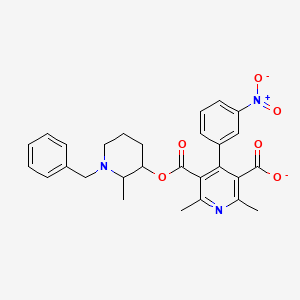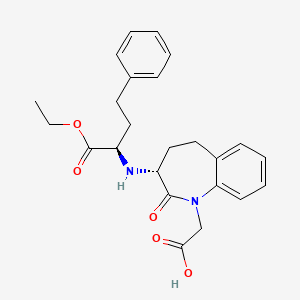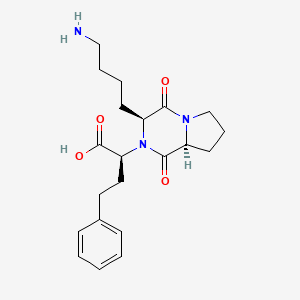
Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride) is a degradation product of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma . This impurity is formed during the synthesis and storage of Carfilzomib and is important for understanding the stability and efficacy of the drug .
Mechanism of Action
Target of Action
The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .
Mode of Action
Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .
Biochemical Pathways
The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Result of Action
The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .
Action Environment
The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .
Preparation Methods
The synthesis of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride involves the hydrolysis of Carfilzomib under acidic conditions. Typically, a stock solution of Carfilzomib is mixed with 1 N hydrochloric acid solution and kept at room temperature (18–20 °C) or at 60 °C . The reaction conditions and purification methods are crucial to isolate this impurity in a pure form .
Chemical Reactions Analysis
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is used in scientific research to study the stability and degradation pathways of Carfilzomib . It is also used in pharmaceutical research to develop methods for detecting and quantifying impurities in drug formulations . Additionally, this compound is valuable in understanding the pharmacokinetics and pharmacodynamics of Carfilzomib and its related impurities .
Comparison with Similar Compounds
Similar compounds to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride include other degradation products of Carfilzomib, such as:
- (2S)-N-((S)-1-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide .
- Various diol derivatives of Carfilzomib . These compounds share structural similarities but differ in their specific functional groups and degradation pathways. The uniqueness of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride lies in its specific formation conditions and its impact on the stability of Carfilzomib .
Properties
CAS No. |
168154-76-5 |
|---|---|
Molecular Formula |
C10H11NO3 . HCl |
Molecular Weight |
193.20 36.46 |
melting_point |
207-209 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



